molecular formula C16H13FN4O3 B11184503 N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide

Cat. No.: B11184503
M. Wt: 328.30 g/mol
InChI Key: WFSXAROMEROYFA-UHFFFAOYSA-N
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Description

N'-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is a synthetic carbohydrazide derivative featuring a pyrrolidinone core (2,5-dioxopyrrolidin-3-yl) substituted with a 4-fluorophenyl group at the 1-position. The pyridine-4-carbohydrazide moiety is linked via a hydrazone bridge, rendering the compound structurally distinct from classical hydrazide derivatives.

Properties

Molecular Formula

C16H13FN4O3

Molecular Weight

328.30 g/mol

IUPAC Name

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide

InChI

InChI=1S/C16H13FN4O3/c17-11-1-3-12(4-2-11)21-14(22)9-13(16(21)24)19-20-15(23)10-5-7-18-8-6-10/h1-8,13,19H,9H2,(H,20,23)

InChI Key

WFSXAROMEROYFA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NNC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide typically involves multiple steps:

    Formation of the Pyrrolidinone Intermediate: The initial step involves the reaction of 4-fluoroaniline with succinic anhydride to form 4-fluorophenylsuccinimide.

    Hydrazide Formation: The intermediate is then reacted with hydrazine hydrate to yield 4-fluorophenylsuccinimide hydrazide.

    Coupling with Pyridine Carboxylic Acid: The final step involves coupling the hydrazide with pyridine-4-carboxylic acid under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Enzyme Inhibition

One of the most significant applications of N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is its ability to inhibit specific enzymes. Research indicates that derivatives of this compound can effectively inhibit urease activity, which is crucial for treating conditions like kidney stones and certain infections. The presence of electron-donating groups on the phenyl ring enhances its inhibitory effects on enzymes, suggesting a favorable structure-activity relationship for drug design .

Antimicrobial Activity

The compound has shown potential antimicrobial properties. Studies have indicated that similar dioxopyrrolidine derivatives exhibit broad-spectrum activity against various bacterial strains. This suggests that this compound could be explored further for developing new antimicrobial agents .

Antitumor Activity

Research has highlighted the anticancer potential of compounds with similar structural characteristics. The unique combination of functional groups in this compound may contribute to its efficacy against cancer cells. Preliminary studies suggest that it could induce apoptosis in specific cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic applications .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that allow for modifications to enhance biological activity. The ability to alter substituents on the phenyl ring or the dioxopyrrolidinyl moiety opens avenues for developing more potent derivatives tailored for specific therapeutic targets .

Case Study 1: Urease Inhibition

In one study, derivatives of this compound were tested for their ability to inhibit urease in vitro. Results demonstrated significant inhibition compared to control compounds, indicating a strong potential for treating urease-related conditions .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of this compound against various pathogens. The results showed promising antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group and pyridine ring allow for specific binding to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Structure Variations
Compound Name Core Structure Key Substituents Biological Activity (if reported) Synthesis Method
N'-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide Pyrrolidinone (2,5-dioxo) 4-Fluorophenyl at pyrrolidinone N1 Not reported Likely involves hydrazide condensation with a ketone (analogous to )
N'-[(4-Fluorophenyl)methylidene]pyridine-4-carbohydrazide (5f) Hydrazone (no pyrrolidinone) 4-Fluorophenyl via methylidene bridge No inhibition against M. tuberculosis H37Rv at MIC equivalent to isoniazid (INH) Condensation of pyridine-4-carbohydrazide with 4-fluorobenzaldehyde
N'-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide Pyrrolidinone (2,5-dioxo) 4-Methoxyphenyl at pyrrolidinone N1; pyridine-3-carbohydrazide Not reported Similar to target compound, with methoxy substitution altering electronic properties
N'-[2,5-Dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide Pyrrolidinone (2,5-dioxo) 2-Phenylethyl at pyrrolidinone N1 Not reported Substitution with bulky 2-phenylethyl group may hinder bioavailability

Key Observations :

  • The pyrrolidinone core in the target compound distinguishes it from simpler hydrazone derivatives (e.g., 5f in ), which lack the cyclic diketone moiety. This core may enhance rigidity and influence binding to biological targets.
  • In compound 5f , the absence of the pyrrolidinone ring correlates with reduced antimycobacterial activity, suggesting the pyrrolidinone moiety may be critical for bioactivity.

Physicochemical and Crystallographic Insights

  • Dihedral Angles: Pyrazole derivatives (e.g., compounds 1–4 in ) exhibit dihedral angles between 4.64° and 10.53° between aromatic rings, influencing π-π stacking and solubility .
  • Hydrogen Bonding: The hydrazide group in the target compound can act as a hydrogen bond donor/acceptor, similar to INH-RA in , which forms intermolecular H-bonds in crystal lattices.

Pharmacokinetic Predictions

  • Metabolic Stability: Fluorine substitution resists oxidative metabolism, offering an advantage over non-fluorinated analogs like .

Biological Activity

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article compiles and analyzes various studies that explore its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C19H18FN3O5
  • Molecular Weight : 373.36 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Modulation of Protein Interactions : It may affect the binding affinity of certain proteins, thereby influencing various signaling pathways.

Anticancer Activity

Recent studies have shown that this compound demonstrates significant anticancer properties. The following table summarizes findings from various assays:

StudyCell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15.2Induces apoptosis
HeLa (Cervical Cancer)12.5Inhibits cell proliferation
A549 (Lung Cancer)10.8Disrupts cell cycle

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Results indicate effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Case Studies

  • Anticancer Study : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptotic markers, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Evaluation : In a comparative study against standard antibiotics, the compound showed superior activity against resistant strains of S. aureus, indicating its potential as an alternative antimicrobial agent.

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